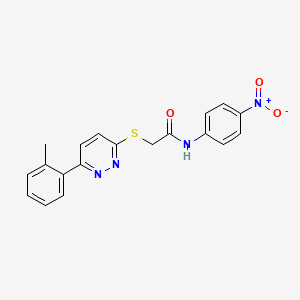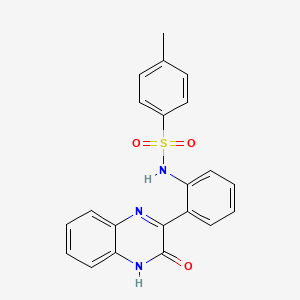
4-甲基-N-(2-(3-氧代-3,4-二氢喹喔啉-2-基)苯基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-methyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide” is a compound bearing a quinoxaline moiety . Quinoxaline derivatives have shown very interesting biological properties such as antiviral, anticancer, and antileishmanial . This makes them a promising area in medicinal chemistry .
Synthesis Analysis
Quinoxaline derivatives can be synthesized via different nucleophilic reactions . For instance, nine novel quinoxaline derivatives were synthesized using ethyl (6,7-dimethyl-2-oxo-3,4-dihydroquinoxalin-3-yl)acetate 4 and ethyl (6-methyl-2-oxo-3,4-dihydroquinoxalin-3-yl)acetate 5, 3-methylquinoxalin-2(1H)-one, and 1,4-dihydroquinoxaline-2,3-dione as precursors .
Molecular Structure Analysis
The molecular structure of “4-methyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide” can be found on PubChem . The compound has a molecular formula of C21H17N3O3S .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-methyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide” can be found on PubChem . The compound has a molecular weight of 391.45 .
科学研究应用
Antiviral Applications
The dihydroquinoxalin-2-ones family, to which this compound belongs, has demonstrated potential antiviral activities . This makes it a promising candidate for further research in the development of new antiviral drugs.
Anti-inflammatory Applications
In addition to its antiviral properties, this compound has also shown potential for anti-inflammatory applications . This could be particularly useful in the treatment of conditions such as arthritis, inflammatory bowel disease, and asthma.
Antibacterial Applications
Quinoxaline derivatives, including the 3,4-dihydroquinoxalin-2-ones family, have exhibited antibacterial properties . This suggests that our compound could be used in the development of new antibacterial agents.
Antidiabetic Applications
Some substituted quinoxalin-2(1H)-ones have shown antidiabetic activity . This indicates that our compound could potentially be used in the treatment of diabetes.
Antiviral Activity Against HIV
Certain compounds in the 3,4-dihydroquinoxalin-2-ones family have shown effects against HIV . This suggests that our compound could be a candidate for research in HIV treatment.
Inhibitors of Aldose Reductase
These compounds are being considered as effective inhibitors of aldose reductase . Aldose reductase is an enzyme involved in the development of several long-term diabetes complications, so inhibitors can potentially be used in the treatment of these conditions.
Partial Antagonists of γ-aminobutyric Acid
Some quinoxalin-2(1H)-ones are partial antagonists of γ-aminobutyric acid . This suggests potential applications in neurological research and treatment.
Chemical Versatility for Diversification
This heterocyclic scaffold is chemically versatile, allowing for multiple diversification strategies to produce a broad range of substitution patterns . This versatility could be useful in various fields of chemical research and drug development.
未来方向
属性
IUPAC Name |
4-methyl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-14-10-12-15(13-11-14)28(26,27)24-17-7-3-2-6-16(17)20-21(25)23-19-9-5-4-8-18(19)22-20/h2-13,24H,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQUYGYMBGUPOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl)benzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2370987.png)
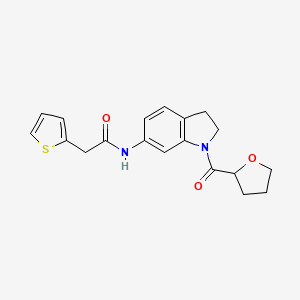

![N-Ethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2370992.png)
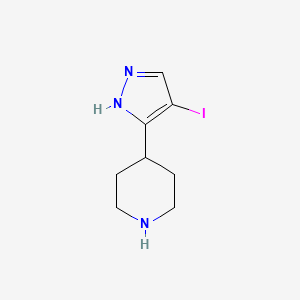
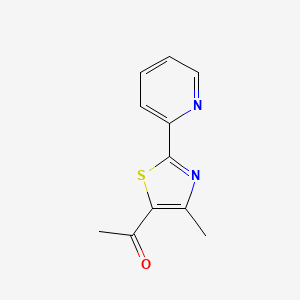
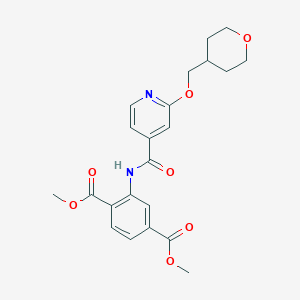
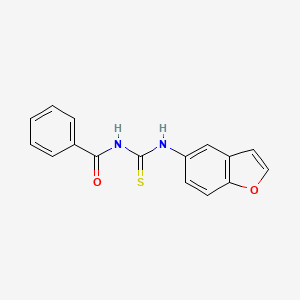
![5,6-dichloro-N-{4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B2371003.png)
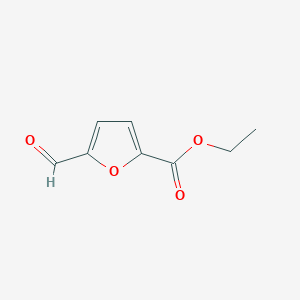
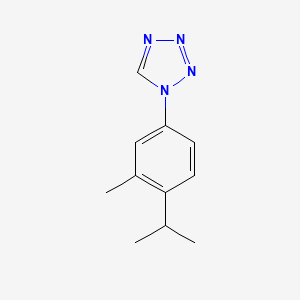

![2-[(3E)-1-(dimethylamino)-3-{[(2-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B2371007.png)
